molecular formula C7H6F2N2O B1387647 2,5-Difluorobenzamidoxime CAS No. 885957-32-4

2,5-Difluorobenzamidoxime

Cat. No.: B1387647
CAS No.: 885957-32-4
M. Wt: 172.13 g/mol
InChI Key: UGBWDGSJHXFWJE-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,5-Difluorobenzamidoxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways .

Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways. For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.

Moreover, this compound has been reported to affect gene expression by interacting with transcription factors. This interaction can result in the upregulation or downregulation of target genes, thereby altering the cellular transcriptome and proteome . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the modulation of metabolic fluxes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Furthermore, this compound can activate or inhibit transcription factors, leading to changes in gene expression. This modulation of gene expression can result in altered cellular functions and responses. Additionally, the compound may induce post-translational modifications of proteins, such as phosphorylation or acetylation, which can further influence their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that the compound remains stable under ambient conditions for extended periods, allowing for consistent experimental results .

Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exert minimal toxic effects while still modulating specific biochemical pathways . At higher doses, this compound can induce toxic or adverse effects, such as oxidative stress and cellular damage .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups that increase the compound’s hydrophilicity.

In phase II reactions, this compound can undergo conjugation with endogenous molecules such as glucuronic acid or glutathione, facilitated by transferase enzymes . These conjugation reactions further enhance the compound’s solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.

Additionally, the distribution of this compound within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. These factors determine the compound’s bioavailability and its potential to exert biological effects in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Alternatively, the compound may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is thus a key determinant of its biological activity and its ability to modulate cellular processes .

Preparation Methods

The synthesis of 2,5-Difluorobenzamidoxime typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the amidoxime . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

2,5-Difluorobenzamidoxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Difluorobenzamidoxime has several scientific research applications:

Properties

IUPAC Name

2,5-difluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWDGSJHXFWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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